molecular formula C8H16BF4N B1591191 5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate CAS No. 129211-47-8

5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate

Cat. No. B1591191
M. Wt: 213.03 g/mol
InChI Key: JOBDDXCMKDLDHY-UHFFFAOYSA-N
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Description

5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate (5-ASN-TFB) is a heterocyclic compound that has been used in a variety of scientific and medical applications. It is a derivative of 5-azaspiro[4.4]nonan-5-one, a cyclic lactone that has been studied for its pharmacological properties. 5-ASN-TFB is an important reagent in organic synthesis, and is used in the synthesis of a variety of compounds, such as peptides, peptide analogues, and other bioactive compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

5-Azoniaspiro[4.4]nonane tetrafluoroborate's molecular structure and conformations have been extensively studied using Raman spectroscopy and DFT calculations. This analysis has revealed the presence of various types of conformers, with the distorted envelope-envelope conformer being particularly stable. Such studies are crucial for understanding the molecular behavior in different states, such as in crystalline forms or in solution, providing insights into its potential applications in materials science and chemistry (Sukizaki et al., 2007).

Antimicrobial Activity

Research into bispiroheterocyclic systems derived from reactions involving compounds like 5-azonia-spiro[4.4]nonane has demonstrated significant antimicrobial properties. These systems have been synthesized through various reactions and tested against a range of microbial agents, showing potential as new antimicrobial agents. This highlights the compound's relevance in the development of new pharmaceuticals (Al-Ahmadi, 1996).

Advanced Material Synthesis

The compound's utility extends into materials science, where its derivatives have been used to synthesize advanced materials such as polymers for removing water-soluble carcinogenic azo dyes. This application underscores the potential of 5-azoniaspiro[4.4]nonane tetrafluoroborate derivatives in environmental remediation, particularly in treating water contaminated with hazardous dyes (Akceylan et al., 2009).

Catalysis and Organic Synthesis

The compound has also found use in catalysis and the synthesis of complex organic molecules. Its derivatives have been employed as intermediates in the synthesis of novel compounds with potential applications in drug discovery and development. These synthetic applications illustrate the compound's versatility and its role in facilitating the development of new chemical entities with therapeutic potential (Wipf et al., 2004).

Lubrication Technology

In the field of lubrication technology, ionic liquids derived from 5-azoniaspiro[4.4]nonane tetrafluoroborate have shown excellent properties as versatile lubricants. These substances have demonstrated significant friction reduction, anti-wear performance, and high load-carrying capacity across a range of material contacts, pointing towards their potential in industrial applications (Ye et al., 2001).

properties

IUPAC Name

5-azoniaspiro[4.4]nonane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.BF4/c1-2-6-9(5-1)7-3-4-8-9;2-1(3,4)5/h1-8H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBDDXCMKDLDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC[N+]2(C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026423
Record name 5-Azoniaspiro[4.4]nonane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azoniaspiro[4.4]nonane;tetrafluoroborate

CAS RN

129211-47-8
Record name 5-Azoniaspiro[4.4]nonane, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129211-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azoniaspiro[4.4]nonane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Azoniaspiro[4.4]nonane, tetrafluoroborate(1-) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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